molecular formula C28H25ClFN5O2S B11464862 2-{[1-(2-chlorophenyl)-4-oxo-6-(2-phenylethyl)-1,4,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

2-{[1-(2-chlorophenyl)-4-oxo-6-(2-phenylethyl)-1,4,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B11464862
M. Wt: 550.0 g/mol
InChI Key: ZUKHINHJXZPFFE-UHFFFAOYSA-N
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Description

2-{[1-(2-CHLOROPHENYL)-4-OXO-6-(2-PHENYLETHYL)-1H,4H,5H,6H,7H,8H-PYRIMIDO[4,5-D][1,3]DIAZIN-2-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of pyrimido[4,5-d][1,3]diazine derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenylethyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-CHLOROPHENYL)-4-OXO-6-(2-PHENYLETHYL)-1H,4H,5H,6H,7H,8H-PYRIMIDO[4,5-D][1,3]DIAZIN-2-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrimido[4,5-d][1,3]diazine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chlorophenyl and phenylethyl groups: These groups can be introduced through substitution reactions using suitable reagents.

    Attachment of the fluorophenyl group: This step involves the use of a fluorinated reagent to introduce the fluorophenyl moiety.

    Final assembly: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-CHLOROPHENYL)-4-OXO-6-(2-PHENYLETHYL)-1H,4H,5H,6H,7H,8H-PYRIMIDO[4,5-D][1,3]DIAZIN-2-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[1-(2-CHLOROPHENYL)-4-OXO-6-(2-PHENYLETHYL)-1H,4H,5H,6H,7H,8H-PYRIMIDO[4,5-D][1,3]DIAZIN-2-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[1-(2-CHLOROPHENYL)-4-OXO-6-(2-PHENYLETHYL)-1H,4H,5H,6H,7H,8H-PYRIMIDO[4,5-D][1,3]DIAZIN-2-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[1-(2-CHLOROPHENYL)-4-OXO-6-(2-PHENYLETHYL)-1H,4H,5H,6H,7H,8H-PYRIMIDO[4,5-D][1,3]DIAZIN-2-YL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE
  • **2-{[1-(2-CHLOROPHENYL)-4-OXO-6-(2-PHENYLETHYL)-1H,4H,5H,6H,7H,8H-PYRIMIDO[4,5-D][1,3]DIAZIN-2-YL]SULFANYL}-N-(4-CHLOROPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-{[1-(2-CHLOROPHENYL)-4-OXO-6-(2-PHENYLETHYL)-1H,4H,5H,6H,7H,8H-PYRIMIDO[4,5-D][1,3]DIAZIN-2-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H25ClFN5O2S

Molecular Weight

550.0 g/mol

IUPAC Name

2-[[1-(2-chlorophenyl)-4-oxo-6-(2-phenylethyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C28H25ClFN5O2S/c29-23-8-4-5-9-24(23)35-26-22(16-34(18-31-26)15-14-19-6-2-1-3-7-19)27(37)33-28(35)38-17-25(36)32-21-12-10-20(30)11-13-21/h1-13,31H,14-18H2,(H,32,36)

InChI Key

ZUKHINHJXZPFFE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NCN1CCC3=CC=CC=C3)N(C(=NC2=O)SCC(=O)NC4=CC=C(C=C4)F)C5=CC=CC=C5Cl

Origin of Product

United States

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